molecular formula C16H14BrN3O2S B2483272 N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide CAS No. 321980-91-0

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide

Cat. No.: B2483272
CAS No.: 321980-91-0
M. Wt: 392.27
InChI Key: RYACLNSXPUBHJA-UHFFFAOYSA-N
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Description

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromobenzoyl group, a hydrazinecarbonothioyl group, and a methylbenzamide group, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide, also known as 3-BROMO-N-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE, is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .

Mode of Action

This compound interacts with tubulin and disrupts its normal function . It perturbs the tertiary structure of purified tubulin, leading to a disruption of normal microtubule architecture . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, which are crucial for the mitotic spindle formation during cell division . Disruption of these dynamics can lead to cell cycle arrest at the metaphase-anaphase transition, triggering apoptosis . This makes the compound potentially useful as an anticancer agent .

Result of Action

The result of the compound’s action is a strong inhibition of cancer cell viability . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The compound’s ability to disrupt microtubule dynamics and induce cell cycle arrest and apoptosis makes it a potential candidate for further investigations as an anticancer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the bromobenzoyl derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the development of new materials and therapeutic agents .

Properties

IUPAC Name

N-[[(3-bromobenzoyl)amino]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c1-10-5-7-11(8-6-10)14(21)18-16(23)20-19-15(22)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,19,22)(H2,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYACLNSXPUBHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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